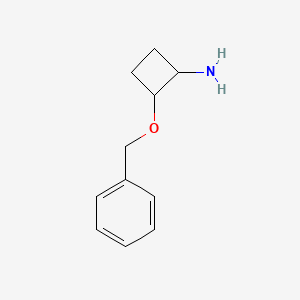

2-(Benzyloxy)cyclobutanamine

Descripción

2-(Benzyloxy)cyclobutanamine is a cyclobutane derivative featuring an amine group at the 2-position and a benzyloxy substituent. The cyclobutane ring introduces significant ring strain, which may influence reactivity and conformational stability.

Propiedades

IUPAC Name |

2-phenylmethoxycyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZQZJTVISDNTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)cyclobutanamine typically involves the reaction of cyclobutanone with benzyl alcohol in the presence of a suitable catalyst to form 2-(benzyloxy)cyclobutanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Benzyloxy)cyclobutanamine undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides or alkoxides are employed under basic conditions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted cyclobutanamine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Pharmaceutical Development : The compound serves as an intermediate in synthesizing complex organic molecules, particularly those aimed at developing new pharmaceuticals. Its chiral nature allows for the exploration of stereochemistry's role in drug efficacy.

- Histamine Receptor Modulation : Research indicates that derivatives of cyclobutyl amines, including 2-(benzyloxy)cyclobutanamine, may interact with histamine H3 receptors. These interactions are linked to cognitive functions and neurological processes, making them potential candidates for treating disorders such as Alzheimer's disease and other cognitive impairments .

Biological Studies

- Biological Pathway Probes : The compound is utilized as a probe to study various biological pathways and enzyme interactions. Its structure allows it to bind selectively to specific targets within biological systems, facilitating the investigation of metabolic processes.

- Enzyme Inhibition Studies : Ongoing research is exploring the potential of this compound as an inhibitor for specific enzymes involved in metabolic pathways. This could lead to the development of novel therapeutic agents targeting metabolic disorders.

Industrial Applications

- Specialty Chemicals Production : In industrial settings, this compound is used as a building block for specialty chemicals. Its unique properties make it suitable for producing materials with specific functional characteristics.

Case Study 1: Histamine H3 Receptor Ligands

A study investigated various compounds that modulate histamine H3 receptor activity, including derivatives of cyclobutyl amines like this compound. The findings suggest that these compounds can be developed into therapeutic agents for conditions related to memory and cognition .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route for this compound highlighted the importance of reaction conditions in achieving high yields. Techniques such as continuous flow reactors were explored to enhance production efficiency while maintaining purity.

Mecanismo De Acción

The mechanism of action of 2-(Benzyloxy)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the cyclobutanamine moiety can modulate the compound’s overall reactivity and stability. The exact pathways and molecular targets are still under investigation .

Comparación Con Compuestos Similares

Structural Analogues: Cyclic Amines with Aromatic Substituents

2-Aminobenzamides ():

- Structure: Feature a benzene ring with adjacent amine and amide groups.

- Key Differences: The amide group in 2-aminobenzamides increases hydrogen-bonding capacity compared to the benzyloxy ether in 2-(Benzyloxy)cyclobutanamine. This may enhance aqueous solubility but reduce lipophilicity.

- Applications: 2-Aminobenzamides are studied for enzyme inhibition (e.g., histone deacetylases), suggesting that the target compound’s amine-cyclobutane core could similarly interact with biological targets .

- Examples: 2-Chloroaniline (CAS 95-51-2), 3-Chloroaniline (CAS 108-42-9).

- Key Differences: Chloro-anilines are aromatic amines with electron-withdrawing chloro substituents, whereas this compound has an electron-donating benzyloxy group. This difference likely alters basicity (pKa) and reactivity in electrophilic substitution reactions.

- Toxicity: Chloro-anilines are associated with higher toxicity (e.g., methemoglobinemia), implying that the target compound’s cyclobutane ring and ether group may mitigate such risks .

| Compound | Core Structure | Substituent | Key Properties |

|---|---|---|---|

| This compound | Cyclobutane | Benzyloxy, amine | High lipophilicity, ring strain |

| 2-Aminobenzamide | Benzene | Amide, amine | Moderate solubility, H-bonding |

| 2-Chloroaniline | Benzene | Chloro, amine | Electron-deficient, toxic |

Benzyl-Containing Compounds

Benzathine Benzylpenicillin ():

- Structure: Contains a dibenzylethylenediamine salt complexed with penicillin.

- Comparison: The benzyl groups in this antibiotic enhance stability and prolong release. In this compound, the single benzyloxy group may similarly improve metabolic stability compared to non-benzylated amines.

Ethers vs. Esters: Stability and Reactivity

- Examples: Methyl benzoate (CAS 93-58-3), isopropyl benzoate (CAS 939-48-0).

- Key Differences: Benzoate esters are prone to hydrolysis under acidic or basic conditions, whereas the benzyloxy ether in this compound is more hydrolytically stable. This stability could make the target compound more suitable for oral drug formulations.

- Lipophilicity: Benzyloxy groups likely increase logP values compared to ester-containing analogs, favoring blood-brain barrier penetration .

| Compound Type | Functional Group | Hydrolytic Stability | logP (Estimated) |

|---|---|---|---|

| Benzyloxy ether (target) | Ether | High | ~2.5 |

| Benzoate ester | Ester | Moderate | ~1.8–2.2 |

Research Findings and Data Analysis

- Synthetic Routes (): Procedures for methyl 2-benzoylamino-3-oxobutanoate involve refluxing with aromatic amines and acid catalysts. Similar methods may apply to this compound, though cyclobutane ring formation would require specialized reagents (e.g., [2+2] cycloadditions) .

- Toxicity Trends (): Chloro-anilines’ toxicity correlates with electron-withdrawing substituents. The target compound’s electron-donating benzyloxy group may reduce such risks, though in vivo studies are needed .

Actividad Biológica

2-(Benzyloxy)cyclobutanamine is a chiral compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. Its molecular formula is CHN O, with a molar mass of approximately 177.24 g/mol. This compound features a benzyloxy group attached to a cyclobutane ring, which influences its interactions with biological targets.

The synthesis of this compound typically involves the reaction of cyclobutane derivatives with benzyloxy groups, utilizing various reagents to facilitate the formation of the desired compound. The stereochemical configuration plays a crucial role in its biological activity, as different isomers may exhibit distinct pharmacological profiles.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its potential effects on:

- Soluble Epoxide Hydrolase (sEH) : This enzyme is involved in the metabolism of epoxides. Inhibition of sEH by this compound can modulate signaling pathways related to inflammation and vascular function.

- Cyclooxygenase-2 (COX-2) : Similar compounds have shown promise as COX-2 inhibitors, which are significant in managing pain and inflammation .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit sEH activity effectively. This inhibition is characterized by the formation of hydrogen bonds within the enzyme's active site, leading to altered levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties.

Study 1: Inhibition of Soluble Epoxide Hydrolase

A study investigated the effects of various dosages of this compound on sEH activity in animal models. The findings indicated that lower doses effectively inhibited sEH without significant adverse effects, suggesting a therapeutic window for potential applications in treating inflammatory diseases.

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship (SAR) of related compounds revealed that modifications to the benzyloxy group significantly influence biological activity. For instance, variations in stereochemistry were shown to alter the potency of inhibition against sEH and COX-2, highlighting the importance of precise molecular design in drug development .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Characteristics | Biological Activity |

|---|---|---|---|

| This compound | CHN O | Chiral; inhibits sEH | Anti-inflammatory potential |

| (1R,2R)-2-(Benzyloxy)cyclopentanamine | CHN O | Similar structure; different ring system | Varies based on stereochemistry |

| DFB (Cyclooxygenase-2 inhibitor) | CHFO | Benzyloxy-substituted lactone | COX-2 inhibition |

Q & A

(Basic) What synthetic methodologies are recommended for preparing 2-(Benzyloxy)cyclobutanamine, and how can reaction parameters be optimized for yield improvement?

Answer:

A common approach involves nucleophilic substitution between cyclobutanamine and benzyloxy halides under reflux in polar solvents (e.g., methanol or DMF). Key parameters include:

- Solvent choice : Methanol enhances solubility of amine intermediates, while DMF may accelerate reactivity .

- Stoichiometry : A 1:1.2 molar ratio (amine:benzyl bromide) minimizes side products.

- Catalysts : Triethylamine (1.5 eq.) neutralizes HBr, improving yield .

- Purification : Recrystallization from methanol/water (7:3) removes unreacted precursors.

Optimize reaction time (3–5 hours) via TLC monitoring (silica gel, ethyl acetate/hexane 1:1).

(Basic) Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

Answer:

- 1H NMR (DMSO-d6): Benzyloxy protons appear as a singlet at δ 4.6–4.8 ppm; cyclobutanamine NH2 shows broad signals at δ 1.8–2.2 ppm .

- 13C NMR : The benzyloxy carbon resonates at δ 70–75 ppm, while the cyclobutane carbons appear at δ 25–35 ppm .

- IR : C-O stretch (1250 cm⁻¹) and NH stretches (3300–3400 cm⁻¹) confirm functional groups .

Cross-validation with computational spectroscopy (e.g., DFT/B3LYP) reduces misinterpretation .

(Advanced) How can researchers address discrepancies in observed vs. predicted NMR chemical shifts for this compound derivatives?

Answer:

- Solvent effects : Compare NMR in DMSO-d6 (hydrogen-bonding) vs. CDCl3 (non-polar) to assess environmental influences .

- Dynamic effects : Variable-temperature NMR (25–60°C) identifies conformational exchange broadening signals.

- Computational validation : Use Gaussian09 with PCM solvent models to simulate shifts and identify outliers .

- 2D NMR : HSQC and HMBC resolve ambiguous assignments, especially for cyclobutane ring protons .

(Advanced) What experimental approaches elucidate the tautomeric behavior of this compound under varying pH conditions?

Answer:

- UV-Vis spectroscopy : Monitor absorbance at 250–300 nm in buffered solutions (pH 2–12) to detect tautomeric shifts .

- 13C NMR : Track carbonyl (if keto form) vs. amine signals across pH gradients.

- Kinetic studies : Use stopped-flow techniques to measure isomerization rates (e.g., t1/2 at pH 7.4 vs. pH 10) .

- X-ray crystallography : Resolve solid-state tautomeric preferences (e.g., enol-imine vs. keto-amine forms) .

(Basic) What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Storage : Seal containers under inert gas (argon) at 2–8°C to prevent oxidation .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

(Advanced) How does the steric environment of the benzyloxy group influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The bulky benzyloxy group:

- Hinders axial attack : Favors equatorial substitution in SN2 mechanisms, as shown by lower reaction rates compared to unsubstituted cyclobutanamine .

- Steric maps : Generate via DFT (e.g., NCI plots) to visualize non-covalent interactions affecting transition states .

- Kinetic studies : Compare reaction rates with analogs (e.g., 2-methoxycyclobutanamine) using GC-MS .

(Advanced) What strategies mitigate degradation of this compound during long-term storage?

Answer:

- Temperature control : Store at -20°C under argon to slow oxidation .

- Lyophilization : Freeze-dry aqueous solutions to reduce hydrolysis .

- Stabilizers : Add 1% BHT (butylated hydroxytoluene) to inhibit radical degradation .

- QC monitoring : Perform monthly HPLC analysis (C18 column, 0.1% formic acid) to track purity .

(Basic) What chromatographic methods are effective in purifying this compound from reaction mixtures?

Answer:

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7); collect fractions at Rf 0.4 .

- Preparative HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) achieves >98% purity .

- Recrystallization : Methanol/water (7:3) yields crystalline product (mp 80–85°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.